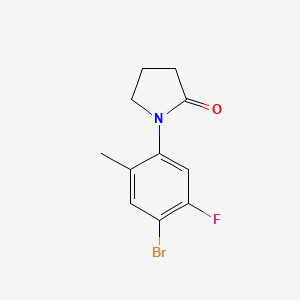

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone

Description

Properties

Molecular Formula |

C11H11BrFNO |

|---|---|

Molecular Weight |

272.11 g/mol |

IUPAC Name |

1-(4-bromo-5-fluoro-2-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H11BrFNO/c1-7-5-8(12)9(13)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3 |

InChI Key |

ISKRORUJSOPQPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCCC2=O)F)Br |

Origin of Product |

United States |

Preparation Methods

Halogenated Aromatic Substrate Synthesis

The starting material is often a 4-bromo-5-fluoro-2-methylphenyl derivative. Preparation involves selective halogenation and methylation of a phenyl ring, typically achieved through electrophilic aromatic substitution reactions under controlled conditions. Literature indicates that the bromine substituent (Br) can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorine substitution is incorporated through fluorination reagents or starting from fluorinated precursors.

Protection and Functional Group Manipulation

To facilitate subsequent reactions, hydroxyl or amino groups on intermediates may be protected by acetylation. For example, acetyl protecting groups are introduced via reaction with acetic anhydride in solvents such as dichloromethane (DCM) under mild conditions (5–20 mL/mmol solvent volume) with a molar excess of acetic anhydride (5:1 to 20:1 ratio) relative to the substrate. This step ensures selective reaction at desired sites and prevents side reactions.

Formation of Pyrrolidinone Ring

Reduction and Lactamization

The key step in forming the pyrrolidinone ring involves reduction of precursors followed by cyclization. For example, compound 1-d (an intermediate) undergoes reduction using boron trifluoride etherate and triethylsilane in a mixed solvent system of dichloromethane and acetonitrile (1:1 to 1:2 volume ratio) at low temperatures (-20 to 10°C). The molar ratios are optimized, with triethylsilane to boron trifluoride etherate between 1:1 and 1.5:1, and triethylsilane to substrate between 1.5:1 and 3:1. The reaction typically proceeds for 2 to 5 hours, monitored by high-performance liquid chromatography or thin-layer chromatography.

Post-reaction, the mixture is quenched with saturated sodium bicarbonate solution, extracted with organic solvents, dried over sodium sulfate, and concentrated to yield compound 1-e, which is often used without further purification.

Deprotection and Final Cyclization

Deacetylation of protected intermediates is performed in solvents such as methanol or mixed solvents of methanol, tetrahydrofuran (THF), and water in volume ratios ranging from 4:1:0.5 to 0.5:1:0.5. The solvent volume is maintained at 5 to 15 mL/mmol relative to the substrate. Base-mediated deprotection is carried out under mild conditions to yield free hydroxyl or amino groups necessary for cyclization.

Cyclization to form the pyrrolidinone ring can be achieved via nucleophilic substitution reactions in the presence of a base, followed by lactamization. The reaction conditions are optimized to promote ring closure while minimizing side reactions.

Alternative One-Pot Synthesis via Donor–Acceptor Cyclopropanes

An alternative method involves the use of donor–acceptor cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring opening with primary amines (such as anilines or benzylamines), followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones.

This one-pot procedure includes:

- Reaction of donor–acceptor cyclopropanes with amines under Lewis acid catalysis.

- Refluxing the crude mixture with acetic acid to induce cyclization.

- Alkaline saponification and thermolysis to remove ester groups, yielding the pyrrolidinone ring.

Yields for such sequences range from 32% to 42% over four steps, which is considered reasonable given the one-pot nature of the synthesis. This method offers a streamlined approach to preparing substituted pyrrolidinones, including analogs of 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone.

Data Table Summarizing Key Reaction Parameters

Summary of Research Findings and Practical Considerations

- The multi-step synthesis of this compound relies heavily on well-established organic transformations such as acetylation, reduction, nucleophilic substitution, and lactamization.

- Control of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, is critical for optimizing yields and purity.

- The use of boron trifluoride etherate and triethylsilane for reduction at low temperatures is a key step to selectively reduce intermediates without affecting sensitive halogen substituents.

- Deprotection and cyclization steps require careful solvent and base selection to ensure efficient ring formation.

- The alternative one-pot synthesis using donor–acceptor cyclopropanes provides a valuable streamlined route but may require further optimization to improve yields for specific substituted analogs.

Chemical Reactions Analysis

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs:

Key Observations :

- Substituent Position: Halogen placement (e.g., 4-Br vs. 3-Br) significantly alters steric and electronic interactions. The 4-Br,5-F,2-CH₃ arrangement in the target compound may enhance π-π stacking or hydrogen bonding compared to monosubstituted analogs .

- Functional Groups: The lactam ring in 2-pyrrolidinone derivatives enables hydrogen bonding, whereas N-methylpyrrolidine (e.g., 3-(4-Bromophenyl)-1-methylpyrrolidine) lacks this capability, reducing polarity .

Pharmacological Activities

- The bromo and fluoro groups may enhance DNA intercalation or protease inhibition .

- 1-(4-Bromophenyl)-2-pyrrolidinone: Simpler analogs like this are often intermediates; bioactivity data are sparse, but the bromophenyl group is common in kinase inhibitors .

- 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone: The benzyl substituent may confer improved blood-brain barrier penetration, useful in CNS-targeting drugs .

- Salinosporamide A: A marine-derived proteasome inhibitor with a complex 2-pyrrolidinone structure, highlighting the scaffold’s versatility in drug design .

Biological Activity

1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, which is a versatile scaffold in drug discovery. Pyrrolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the bromine and fluorine substituents on the phenyl ring may enhance its biological potency through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidinones exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of several 5-oxopyrrolidine derivatives against A549 lung adenocarcinoma cells. The results indicated that these compounds exhibited structure-dependent activity, with some showing comparable efficacy to cisplatin, a standard chemotherapeutic agent .

Case Study: Anticancer Efficacy

- Cell Line Used : A549 human lung adenocarcinoma

- Method : MTT assay to assess cell viability post-treatment

- Key Findings :

- Compounds demonstrated IC50 values ranging from 10 µM to 25 µM.

- Selective toxicity towards cancer cells compared to non-cancerous HSAEC-1 KT cells was observed.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15 | 3 |

| Compound B | 20 | 2.5 |

| Cisplatin | 12 | 1 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that pyrrolidinone derivatives can effectively target multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

- Pathogens Tested : MRSA, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Method : Minimum inhibitory concentration (MIC) assays

- Key Findings :

- The compound showed promising activity against MRSA with an MIC of 8 µg/mL.

- Enhanced activity was noted in combination with other antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | >32 |

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer : Induction of apoptosis in cancer cells through caspase activation and cell cycle arrest.

- Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous brominated/fluorinated pyrrolidinones typically involves multi-step reactions. For example, halogenation of substituted benzaldehydes followed by coupling with pyrrolidinone derivatives is a common approach. Reaction optimization includes controlling temperature (e.g., 80–100°C for cyclization) and using catalysts like Pd for cross-coupling reactions. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of halogenating agents (e.g., NBS for bromination) are critical for yield improvement. Post-synthetic purification via column chromatography or recrystallization is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions and ring integrity), HPLC (for purity assessment >95%), and high-resolution mass spectrometry (HRMS, for molecular formula confirmation) are standard. Comparative analysis with spectral databases of related compounds (e.g., 1-(4-bromophenyl)-2-pyrrolidinone) can resolve ambiguities. For example, characteristic carbonyl peaks in IR (~1700 cm⁻¹) and downfield shifts in NMR for bromine/fluorine substituents are diagnostic .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer : Solubility can be tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies under thermal (e.g., 40°C for 48 hours) and photolytic conditions (ICH Q1B guidelines) should be conducted. For brominated analogs, degradation products like dehalogenated species may form, requiring LC-MS monitoring. Thermodynamic parameters (e.g., melting point, enthalpy of fusion) can be determined via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies are effective in analyzing the compound's interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : X-ray crystallography or cryo-EM can resolve binding modes with macromolecules. For preliminary screening, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd). Computational docking (e.g., AutoDock Vina) using the compound’s 3D conformation (derived from crystallography or NMR) identifies potential interaction sites. Comparative studies with analogs (e.g., 1-[4-(morpholinosulfonyl)phenyl]-2-pyrrolidinone) reveal substituent effects on bioactivity .

Q. How can researchers resolve contradictions in reported thermodynamic or kinetic data across studies?

- Methodological Answer : Discrepancies in thermodynamic data (e.g., enthalpy of solvation) may arise from solvent impurities or measurement techniques. Reproducing experiments under standardized conditions (e.g., IUPAC-recommended protocols) and validating via orthogonal methods (e.g., calorimetry vs. van’t Hoff analysis) is essential. Meta-analysis of published data for analogs (e.g., 1-(3-bromo-4-pyridyl)-2-pyrrolidinone) helps identify trends in substituent effects .

Q. What advanced synthetic modifications can enhance the compound's selectivity in pharmacological applications?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example:

- Fluorine positioning : Para- vs. meta-fluoro substitution alters electron-withdrawing effects and steric interactions.

- Methyl group introduction : A 2-methylphenyl group (as in the target compound) may improve metabolic stability vs. non-methylated analogs.

- Pyrrolidinone ring substitution : Incorporating electron-deficient groups (e.g., sulfonyl) modulates binding kinetics.

Reaction feasibility is assessed via DFT calculations (e.g., Gibbs free energy of intermediates) .

Q. How can in situ NMR or spectroscopic methods monitor real-time reactivity in catalytic systems involving this compound?

- Methodological Answer : In situ NMR (e.g., using deuterated solvents) tracks reaction progress, such as hydroamidation or cross-coupling. For example, monitoring 1H NMR shifts of the pyrrolidinone carbonyl group (~2.5 ppm) during catalysis reveals intermediate formation. Variable-temperature NMR (e.g., 25–100°C) identifies thermally activated pathways. Complementary techniques like FT-IR or Raman spectroscopy validate reaction mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability in preclinical models?

- Methodological Answer : Discrepancies may arise from model systems (e.g., liver microsomes vs. in vivo assays). A tiered approach is recommended:

In vitro assays : Compare stability in human vs. rodent hepatocytes.

Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS.

Cross-species validation : Test analogs (e.g., 1-(4-bromophenyl)-2-pyrrolidinone) to isolate substituent-specific effects.

Contradictory data should be contextualized with study parameters (e.g., dosing, exposure time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.